molecular formula C19H13Cl2N3S B2399158 (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 476677-13-1

(Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No. B2399158
CAS RN: 476677-13-1
M. Wt: 386.29
InChI Key: LCEQUDYCHHQUNX-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, also known as DCTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

(Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile exerts its therapeutic effects through various mechanisms of action, including inhibition of protein kinases, modulation of transcription factors, and regulation of signaling pathways. In cancer cells, (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile inhibits the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival. In inflammation, (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile inhibits the activity of transcription factors such as NF-κB, which regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorders, (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile reduces oxidative stress and inflammation by regulating the activity of signaling pathways such as the Nrf2-ARE pathway.
Biochemical and Physiological Effects:
(Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile has been shown to have various biochemical and physiological effects, including modulation of gene expression, inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In cancer cells, (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile inhibits the expression of genes involved in cell cycle progression and survival, leading to cell cycle arrest and apoptosis. In inflammation, (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, leading to a reduction in inflammation. In neurodegenerative disorders, (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile reduces oxidative stress and inflammation, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

(Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in water and low bioavailability can pose challenges for in vivo studies.

Future Directions

Future research on (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile could focus on its potential therapeutic applications in other diseases such as cardiovascular disease, diabetes, and autoimmune disorders. Additionally, further studies could investigate the optimal dosage and administration of (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile for maximum therapeutic efficacy. Furthermore, research could focus on developing novel formulations of (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile to increase its solubility and bioavailability for in vivo studies. Finally, studies could investigate the potential synergistic effects of (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile with other drugs or therapies for enhanced therapeutic efficacy.

Synthesis Methods

(Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile can be synthesized using a multi-step process that involves the reaction of 2,4-dichloroaniline with 2-(4-(p-tolyl)thiazol-2-yl)acetonitrile in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

(Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has shown that (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile can reduce the levels of pro-inflammatory cytokines and inhibit the activity of enzymes responsible for inflammation. In neurodegenerative disorder research, (Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

(Z)-3-(2,4-dichloroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3S/c1-12-2-4-13(5-3-12)18-11-25-19(24-18)14(9-22)10-23-17-7-6-15(20)8-16(17)21/h2-8,10-11,23H,1H3/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEQUDYCHHQUNX-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Cl)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-((2,4-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

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